molecular formula C23H19N3O7S B10866404 Ethyl 2-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Ethyl 2-{[({[4-(2,5-dioxopyrrolidin-1-yl)phenyl]carbonyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No.: B10866404
M. Wt: 481.5 g/mol
InChI Key: PZWIJBZUUNWVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrrolidinyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an ethyl ester derivative. This intermediate is then reacted with 4-(2,5-dioxo-1-pyrrolidinyl)benzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .

Mechanism of Action

The mechanism by which ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain proteases by forming a stable complex with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2-{[4-(2,5-DIOXO-1-PYRROLIDINYL)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its combination of a benzothiazole ring and a pyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H19N3O7S

Molecular Weight

481.5 g/mol

IUPAC Name

ethyl 2-[[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]oxyacetyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C23H19N3O7S/c1-2-32-22(31)14-5-8-16-17(11-14)34-23(24-16)25-18(27)12-33-21(30)13-3-6-15(7-4-13)26-19(28)9-10-20(26)29/h3-8,11H,2,9-10,12H2,1H3,(H,24,25,27)

InChI Key

PZWIJBZUUNWVSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.